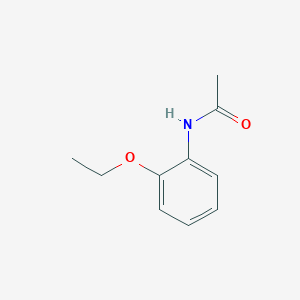

N-(2-Ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRTWLGWCOJOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060382 | |

| Record name | Acetamide, N-(2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-08-8 | |

| Record name | N-(2-Ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Ethoxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ethoxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHOXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF0OT3R0XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Ethoxyphenyl)acetamide CAS number 581-08-8

An In-depth Technical Guide to N-(2-Ethoxyphenyl)acetamide (CAS No. 581-08-8)

Authored for Senior Researchers, Scientists, and Drug Development Professionals

This compound, CAS Number 581-08-8, is an aromatic amide and a structural isomer of the well-known analgesic phenacetin. While not as extensively studied as its para-isomer, this compound serves as a valuable intermediate in organic synthesis and a pertinent reference standard in analytical chemistry. Its structural motif, an acetamide linked to an ethoxy-substituted phenyl ring, is of interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive technical overview, consolidating critical data on its physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its potential applications in drug development, drawing insights from the broader class of acetamide derivatives, and presents a summary of its known toxicological profile. The document is structured to provide both foundational knowledge and practical, field-proven insights, including detailed experimental protocols and process visualizations to support advanced research and development endeavors.

Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid. The presence of the ethoxy group at the ortho position relative to the acetamide linkage distinguishes it from its para-isomer, phenacetin, influencing its steric and electronic properties, and consequently its reactivity and biological interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 581-08-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Acetylphenetidine, 2-Ethoxyacetanilide, o-Acetophenetidide | [1][2][3] |

| Melting Point | 366.22 K (93.07 °C) (Predicted) | [3] |

| Boiling Point | 586.32 K (313.17 °C) (Predicted) | [3] |

| LogP (Octanol/Water) | 2.044 (Predicted) | [3] |

| Water Solubility | -2.21 (Log10 of solubility in mol/L) (Predicted) | [3] |

Synthesis and Purification

The most direct and common route for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.

Synthetic Pathway: Acetylation of 2-Ethoxyaniline

The core of the synthesis involves the reaction of the primary amine group of 2-ethoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base or an acidic catalyst. The use of acetic anhydride is generally preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed. This protection of the amine as an acetamide is a common strategy to reduce its basicity and susceptibility to oxidation, allowing for further chemical modifications on other parts of the molecule if needed.[4]

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for the acetylation of aromatic amines.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethoxyaniline (1.0 eq) in glacial acetic acid (3.0 eq).

-

Addition of Acetylating Agent: To the stirring solution, slowly add acetic anhydride (1.1 eq) dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup & Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification: Recrystallization

The primary method for purifying the crude product is recrystallization, which removes minor impurities and yields a product with high purity and a sharp melting point.

-

Solvent Selection: A common solvent system is an ethanol/water mixture. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, several analytical techniques are employed. These methods are crucial for quality control in both research and industrial settings.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and quantifying the analyte.

Table 2: Representative Chromatographic Conditions

| Parameter | HPLC Method (Adapted from[5]) | GC-MS Method (General) |

| Column | Reverse Phase (e.g., Newcrom R1, C18) | Capillary (e.g., DB-5ms, HP-5ms) |

| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid | Carrier Gas: Helium |

| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Purpose | Purity assessment, quantification, pharmacokinetic studies | Purity assessment, identification via mass spectrum |

Detailed Protocol: Reverse-Phase HPLC Analysis

This protocol is a representative method for purity analysis and can be adapted and validated for specific applications.[5]

-

Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile or methanol at 1 mg/mL. Create a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the standards and sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Methods

Spectroscopic data provide structural confirmation of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) corresponding to the molecular weight (179.22 m/z) and characteristic fragmentation patterns.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and C-O-C stretching of the ether group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), the methyl protons of the acetyl group (a singlet), and the amide N-H proton (a broad singlet).

-

¹³C NMR: Will show the expected number of signals for the ten carbon atoms in unique chemical environments.

-

Applications in Research and Drug Development

While this compound itself is not a marketed drug, its structural class is of significant interest. Acetamide-containing molecules are prevalent in pharmaceuticals, displaying a wide range of biological activities.[6][7] The primary value of this compound lies in its role as a chemical intermediate or building block.

Role as a Synthetic Intermediate

The acetamide group acts as a protected amine, allowing for regioselective modifications on the aromatic ring. The ethoxy group can also influence the electronic and steric nature of subsequent reactions. This makes it a potential precursor for the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many modern drugs.[8]

Contextual Importance: Isomer of Phenacetin

Much of the interest in this compound stems from its relationship to its para-isomer, phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was a widely used analgesic and antipyretic but was later withdrawn due to its carcinogenicity and nephrotoxicity.[9][10] Studying the ortho-isomer provides valuable structure-activity relationship (SAR) data. Comparing the biological activities and metabolic profiles of these two isomers can help researchers understand how the position of the ethoxy group influences efficacy and toxicity, guiding the design of safer and more effective analgesic compounds.

Safety and Toxicological Profile

The toxicological profile of this compound has not been thoroughly investigated.[11] Available safety data sheets (SDS) indicate that it may cause skin and serious eye irritation.[12][13]

Table 3: Summary of Hazard Information

| Hazard Type | Classification | Precautionary Measures | Source(s) |

| Acute Toxicity | No comprehensive data available. Harmful if swallowed is a potential classification by analogy. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [13] |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. | [12] |

| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water if contact occurs. | [12][13] |

| Carcinogenicity | No data available. Its isomer, phenacetin, is a known carcinogen. | Obtain special instructions before use. Do not handle until all safety precautions have been read. | [14] |

Given the lack of extensive data, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] The known toxicity of its isomer, phenacetin, warrants a cautious approach, particularly concerning long-term exposure, until more specific data becomes available.

Conclusion

This compound (CAS 581-08-8) is a well-defined chemical entity with established synthetic routes and analytical methodologies. While its direct applications are limited, its true value for the scientific community lies in its potential as a synthetic intermediate for creating novel, complex molecules. Its structural relationship to phenacetin provides a compelling basis for comparative studies in medicinal chemistry and toxicology. This guide has consolidated the available technical information to serve as a foundational resource for researchers aiming to utilize this compound in their synthetic and drug discovery programs, emphasizing safe handling, rigorous characterization, and logical application.

References

- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.

- Pasha, M. A., & Madhuri, C. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 548-551.

- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information.

- NIST. (2025). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)- Data. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information.

- Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 450–454.

- Capot Chemical. (2021). Material Safety Data Sheet - N-(4-ethoxyphenyl)acetamide.

- Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.

- Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?.

- Al-Obaidi, A. M. J., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(1), 76-83.

- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(115), 95167-95172.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2).

- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.

- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information.

Sources

- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. japsonline.com [japsonline.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of N-(2-Ethoxyphenyl)acetamide

Introduction: The Significance of this compound

This compound, also known as 2-ethoxyacetanilide, is an aromatic amide compound of significant interest in medicinal chemistry and organic synthesis. Structurally, it is an isomer of the well-known analgesic and antipyretic drug, Phenacetin (N-(4-ethoxyphenyl)acetamide). The acetamide moiety is a core structure in numerous pharmaceuticals, contributing to a wide range of biological activities.[1] Understanding the synthesis of this compound provides a foundational model for the N-acetylation of aromatic amines, a crucial transformation in the development of new chemical entities.

This guide offers a comprehensive exploration of the synthesis of this compound, designed for researchers and drug development professionals. It moves beyond a simple procedural outline to provide a deep dive into the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and robust methods for purification and characterization.

Part 1: The Synthetic Rationale - Acetylation of 2-Ethoxyaniline

The most direct and efficient route for preparing this compound is through the N-acetylation of 2-ethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution.[2]

The Core Mechanism: Nucleophilic Acyl Substitution

The acetylation of an amine involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom.[3] The reaction proceeds via a well-established nucleophilic acyl substitution mechanism when using acetic anhydride as the acetylating agent.

Causality of Reagent Choice:

-

2-Ethoxyaniline (Substrate): The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to attack an electrophilic carbonyl carbon.

-

Acetic Anhydride (Reagent): Acetic anhydride is an excellent acetylating agent. It is more reactive than acetic acid but less aggressive and easier to handle than acetyl chloride. Its two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the oxygen atoms.

-

Acid Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, adding a few drops of a strong acid like concentrated HCl can protonate the carbonyl oxygen of acetic anhydride, further increasing its electrophilicity.[4] However, excess acid must be avoided as it would protonate the amine, rendering it non-nucleophilic.[4]

-

Buffer (Sodium Acetate): The reaction produces acetic acid as a byproduct. To prevent the reaction medium from becoming too acidic and deactivating the 2-ethoxyaniline nucleophile, a weak base like sodium acetate is often added to buffer the solution.[3][4]

The mechanism can be visualized in three key steps:

-

Nucleophilic Attack: The nitrogen atom of 2-ethoxyaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.[2]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling an acetate ion, which is a good leaving group.[2]

-

Deprotonation: The acetate ion, acting as a base, removes a proton from the positively charged nitrogen atom to yield the final, neutral this compound product and acetic acid.[2]

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Part 2: Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 | 5.00 g | 36.45 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.05 mL | 42.88 | 1.18 |

| Sodium Acetate | CH₃COONa | 82.03 | 3.55 g | 43.28 | 1.19 |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |

| 95% Ethanol | C₂H₅OH | - | As needed | - | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | - |

Step-by-Step Synthesis Procedure

The entire workflow, from preparation to final analysis, is outlined below.

Caption: High-level overview of the synthesis and purification workflow.

Protocol:

-

Preparation: In a 250 mL Erlenmeyer flask, combine 5.00 g (36.45 mmol) of 2-ethoxyaniline with 100 mL of deionized water and 20 mL of glacial acetic acid. Stir the mixture until the amine fully dissolves. A clear, light-brown solution should be obtained.

-

Acetylation: While stirring the solution, add 4.05 mL (42.88 mmol) of acetic anhydride in one portion. Immediately follow this by adding a solution of 3.55 g (43.28 mmol) of sodium acetate dissolved in 30 mL of deionized water.[3]

-

Precipitation: Stir the reaction mixture vigorously for 10-15 minutes at room temperature. A white or off-white precipitate of this compound should begin to form.

-

Isolation: Cool the flask in an ice-water bath for at least 30 minutes to ensure complete precipitation of the crude product.[5]

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with two 25 mL portions of ice-cold deionized water to remove any soluble salts and acetic acid.

-

Drying (Crude): Press the crystals as dry as possible on the funnel, then transfer them to a watch glass to air dry. Weigh the crude product and retain a small sample for melting point and TLC analysis.

Purification via Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.[6] An ethanol/water mixture is an excellent solvent system for this compound.

Protocol:

-

Dissolution: Transfer the crude this compound to a clean 125 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[6]

-

Induce Cloudiness: Once a clear solution is obtained, slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates the saturation point.

-

Clarification: Add a few more drops of hot 95% ethanol to just redissolve the precipitate and obtain a clear solution again.[6]

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

-

Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water (1:1) mixture.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator. Weigh the final product and calculate the percent yield.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity.

Physical Properties & Expected Yield

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [8] |

| Molecular Weight | 179.22 g/mol | [8] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 79-81 °C (literature) | - |

| Theoretical Yield | 6.53 g (based on 36.45 mmol) | Calculated |

Purity Assessment

-

Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden the range.[6]

-

Thin-Layer Chromatography (TLC): Purity can be assessed by spotting the crude and recrystallized product on a TLC plate (e.g., silica gel) and eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). A pure compound should appear as a single spot.[6]

-

Spectroscopic Methods: For definitive structural confirmation in a research setting, the following methods are recommended:

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond (around 3300 cm⁻¹), the C=O amide bond (around 1660 cm⁻¹), and C-O ether linkages.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

-

Part 4: Safety and Handling

-

2-Ethoxyaniline: Toxic and an irritant. Handle in a chemical fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood.[9]

-

Glacial Acetic Acid: Corrosive. Handle with care in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound via the acetylation of 2-ethoxyaniline is a robust and illustrative example of nucleophilic acyl substitution. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous purification and characterization techniques, researchers can reliably produce this valuable chemical intermediate. The protocols and insights provided in this guide serve as a self-validating system, ensuring that drug development professionals can achieve high-purity material essential for further research and application.

References

- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.

- BenchChem. (n.d.). Technical Support Center: Purification of N-(2-ethoxyphenyl)-3-oxobutanamide.

- Chemical Education Resources. (1999). Two Methods for the Synthesis of Phenacetin.

- Pasha, T. Y., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

- St. Olaf College. (n.d.). Synthesis of Phenacetin.

- Homework.Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and....

- Sigma-Aldrich. (n.d.). N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR.

- Chemeo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)- (CAS 62-44-2).

- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.

- BenchChem. (n.d.). Application Notes and Protocols for the Acetylation of 2-Chloroaniline.

- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.

Sources

- 1. japsonline.com [japsonline.com]

- 2. homework.study.com [homework.study.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. stolaf.edu [stolaf.edu]

- 8. N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. ionsource.com [ionsource.com]

An In-depth Technical Guide to N-(2-Ethoxyphenyl)acetamide: Synthesis, Characterization, and Applications

Abstract

N-(2-Ethoxyphenyl)acetamide, a member of the acetamide family, is a valuable chemical intermediate with significant potential in organic synthesis, particularly within the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the compound's role as a versatile building block in the creation of more complex, biologically active molecules, offering insights grounded in established chemical principles and contemporary research.

Introduction: The Scientific Merit of this compound

This compound, with the chemical formula C₁₀H₁₃NO₂, belongs to a class of aromatic amides that have garnered considerable interest in medicinal chemistry.[1] The strategic placement of the ethoxy and acetamido groups on the phenyl ring imparts a unique combination of steric and electronic properties, making it a desirable precursor for a range of chemical transformations. The amide functionality can be hydrolyzed or otherwise modified, while the aromatic ring is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. This versatility is a cornerstone of its utility in the synthesis of novel therapeutic agents and other high-value chemical entities. Understanding the foundational chemistry of this compound is paramount for researchers and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a research and development setting. These data not only confirm the identity and purity of the synthesized material but also provide predictive insights into its behavior in various chemical environments.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, particularly in determining appropriate solvent systems for reactions and purification, as well as for predicting its pharmacokinetic properties in early-stage drug discovery.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| CAS Number | 581-08-8 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 79-81 °C | |

| Boiling Point | ~314 °C (predicted) | |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO). Limited solubility in water. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band around 1660-1680 cm⁻¹ is indicative of the C=O stretching of the secondary amide. The N-H stretching vibration is typically observed as a sharp peak in the region of 3250-3350 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, while the C-O-C stretching of the ethoxy group will be present in the fingerprint region, typically around 1240 cm⁻¹ and 1040 cm⁻¹.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.0-8.5 (bs, 1H): A broad singlet corresponding to the amide proton (N-H). The broadness is due to quadrupole broadening from the nitrogen atom.

-

δ 6.8-7.2 (m, 4H): A complex multiplet pattern arising from the four protons on the aromatic ring. The ortho and para substitution will lead to a characteristic splitting pattern.

-

δ 4.0-4.2 (q, 2H, J ≈ 7 Hz): A quartet representing the methylene protons (-O-CH₂-CH₃) of the ethoxy group, coupled to the adjacent methyl protons.

-

δ 2.2 (s, 3H): A singlet for the three protons of the acetyl methyl group (-C(=O)-CH₃).

-

δ 1.4 (t, 3H, J ≈ 7 Hz): A triplet for the terminal methyl protons (-O-CH₂-CH₃) of the ethoxy group, coupled to the adjacent methylene protons.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 168-170: Carbonyl carbon of the amide.

-

δ 148-150: Aromatic carbon attached to the ethoxy group (C-O).

-

δ 128-130: Aromatic carbon attached to the amide group (C-N).

-

δ 120-125 (multiple signals): Remaining aromatic carbons.

-

δ 64-66: Methylene carbon of the ethoxy group (-O-CH₂-).

-

δ 24-26: Methyl carbon of the acetyl group.

-

δ 14-16: Methyl carbon of the ethoxy group.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 179. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO·) to give a fragment at m/z 136, and the subsequent loss of ethylene (C₂H₄) from the ethoxy group to yield a fragment at m/z 108.

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the acetylation of 2-ethoxyaniline. This electrophilic substitution reaction on the amine is a robust and high-yielding transformation.

Causality in Experimental Design

The choice of acetic anhydride as the acetylating agent is predicated on its high reactivity and the fact that the byproduct, acetic acid, can be easily removed during workup. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or without a solvent, using an excess of acetic anhydride. The inclusion of a mild base, such as pyridine, can be used to scavenge the acetic acid formed, driving the reaction to completion, though it is often not strictly necessary.

Step-by-Step Experimental Protocol

Materials:

-

2-Ethoxyaniline

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyaniline (1.0 eq) in dichloromethane (approximately 10 mL per gram of aniline).

-

Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise from a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-ethoxyaniline spot.

-

Quenching and Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a crystalline solid.

Self-Validating System

The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Further confirmation of the structure and purity should be obtained by running ¹H NMR, ¹³C NMR, and IR spectroscopy and comparing the obtained spectra with the expected data.

Applications in Research and Drug Development

The acetamide moiety is a prevalent feature in a multitude of pharmaceutical compounds, contributing to their biological activity and pharmacokinetic profiles.[1] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

While specific blockbuster drugs directly synthesized from this compound are not prominent in the public domain, the structural motif is of significant interest. For instance, related acetamide derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5][6] The synthesis of novel compounds often involves the modification of the acetamide group or further substitution on the ethoxyphenyl ring, highlighting the role of this compound as a foundational scaffold.

The general workflow for utilizing an intermediate like this compound in a drug discovery program is illustrated below.

Caption: Drug Discovery Workflow Utilizing this compound.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an attractive starting material for the exploration of novel chemical space. This technical guide has provided a comprehensive overview of its synthesis and characterization, grounded in established scientific principles, to empower researchers in their pursuit of new and innovative molecular entities.

References

- Google Patents. (n.d.). US5270342A - Acetamide derivatives.

- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).

- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Google Patents. (n.d.). WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl.

- Patsnap Eureka. (2006, August 22). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).

- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.

- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Acetamide N-(4-ethoxyphenyl)- in Modern Organic Synthesis.

- Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent.

- Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. rjptonline.org [rjptonline.org]

- 6. archivepp.com [archivepp.com]

An In-depth Technical Guide to N-(2-Ethoxyphenyl)acetamide: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of N-(2-Ethoxyphenyl)acetamide (CAS No. 581-08-8), a significant chemical intermediate and an isomer of the historically important analgesic, Phenacetin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth physical and chemical data, detailed protocols for its synthesis and analysis, and a discussion of its scientific context. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the laboratory-scale preparation and characterization of this compound.

Introduction and Chemical Identity

This compound, also known as 2'-Ethoxyacetanilide, is an aromatic amide that belongs to the class of acetanilides. Its structure features an acetamide group attached to the nitrogen of 2-ethoxyaniline. While its para-isomer, N-(4-ethoxyphenyl)acetamide (Phenacetin), was one of the first non-opioid analgesics to be commercialized, the ortho-isomer remains a subject of interest primarily as a synthetic intermediate.[1][2] The acetamide moiety is a foundational structure in a multitude of pharmaceutical compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] Understanding the physicochemical properties and synthetic pathways of this compound is crucial for exploring its potential in medicinal chemistry and materials science.

The core structure consists of a benzene ring substituted with an ethoxy group and an acetamido group at positions 1 and 2, respectively. This ortho-positioning, in contrast to the para-positioning in Phenacetin, significantly influences its physical properties and potential biological interactions due to steric and electronic effects.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2'-Ethoxyacetanilide, o-Acetylphenetidine | [4][5] |

| CAS Number | 581-08-8 | [4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid (Expected) | [7] (by analogy) |

| Melting Point | 79 °C | Vendor Data |

| Boiling Point | 586.32 K (313.17 °C) (Predicted) | [6] (Joback Method) |

| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents such as ethanol, chloroform, and DMSO. | [7] (by analogy) |

| InChI Key | SQRTWLGWCOJOTO-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This reaction involves the nucleophilic attack of the amine group of 2-ethoxyaniline on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred in a laboratory setting due to its lower cost and safer handling characteristics compared to the more reactive and corrosive acetyl chloride.

The reaction mechanism is a standard nucleophilic acyl substitution. The lone pair of the nitrogen atom in 2-ethoxyaniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product. The reaction is typically performed in a suitable solvent or neat, and sometimes a mild acid or base catalyst is used to facilitate the process.

Experimental Protocol: Acetylation of 2-Ethoxyaniline

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

-

2-Ethoxyaniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ice-cold water

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (e.g., 5.0 g, 36.4 mmol) in glacial acetic acid (20 mL).

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (e.g., 4.1 mL, 40.1 mmol) to the solution. The addition may be slightly exothermic.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove acetic acid.

-

Neutralization: Suspend the crude solid in 50 mL of 5% sodium bicarbonate solution and stir for 15 minutes to neutralize any remaining acetic acid. Filter the solid again and wash with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for quantitative analysis.

Recommended HPLC Method: [5]

-

Column: Reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water. For Mass Spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.

-

Detector: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 240-250 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]

Spectroscopic Data

The NIST Chemistry WebBook indicates the availability of IR and mass spectra for this compound.[8] While direct spectra are not provided here, the expected spectral characteristics are discussed based on the molecule's structure and data from analogous compounds.

4.2.1. ¹H NMR Spectroscopy (Predicted) While an experimental spectrum for the title compound is not readily available, its ¹H NMR spectrum (in CDCl₃) can be reliably predicted based on analogous structures like N-(2-methoxyphenyl)acetamide and N-(4-ethoxyphenyl)acetamide.[9][10]

-

Aromatic Protons (4H): These will appear in the range of δ 6.8-8.4 ppm. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets). The proton ortho to the amide (on C6) is expected to be the most downfield due to the deshielding effect of the carbonyl group.

-

Amide Proton (1H): A broad singlet is expected around δ 8.0-8.5 ppm. The chemical shift can be variable and depends on concentration and solvent.

-

Ethoxy Methylene Protons (-O-CH₂-CH₃, 2H): A quartet around δ 4.0-4.1 ppm, split by the adjacent methyl protons.

-

Acetyl Methyl Protons (-C(O)-CH₃, 3H): A sharp singlet around δ 2.2 ppm.

-

Ethoxy Methyl Protons (-O-CH₂-CH₃, 3H): A triplet around δ 1.4 ppm, split by the adjacent methylene protons.

4.2.2. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will show characteristic absorption bands for its functional groups.

-

N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands in the 2980-2850 cm⁻¹ region for the ethoxy and acetyl groups.

-

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1670-1650 cm⁻¹. This is one of the most characteristic peaks.

-

Amide II Band (N-H Bend): A band around 1550-1510 cm⁻¹.

-

C-O-C Stretch (Ether): Strong bands in the 1250-1050 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS) (Predicted) In an Electron Ionization (EI) mass spectrum, the following key fragments would be expected:

-

Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Base Peak: A likely base peak at m/z = 137, resulting from the loss of an acetyl radical (•COCH₃, 42 Da). This corresponds to the stable 2-ethoxyanilinium ion.

-

Other Fragments: A peak at m/z = 109 from the loss of ethylene from the m/z 137 fragment, and a peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.

Analytical Workflow Diagram

The following diagram outlines a typical workflow for the analytical characterization of the synthesized product.

Caption: Standard analytical workflow for product characterization.

Biological and Scientific Context

While this compound itself does not have a well-documented history of therapeutic use, the broader class of acetamide derivatives is of significant interest in medicinal chemistry.[11] The structural similarity to Phenacetin invites a comparative perspective. Phenacetin was withdrawn from the market after its use was linked to analgesic nephropathy and carcinogenicity.[1][10] Its biological activity stems from its metabolism in the body to paracetamol (acetaminophen), which is the actual active analgesic.

The ortho-isomer, this compound, would likely exhibit different metabolic pathways and receptor interactions due to the altered position of the ethoxy group. Research on related acetamides has revealed a wide range of potential biological activities:

-

Anti-inflammatory Activity: N-(2-hydroxyphenyl) acetamide has been shown to inhibit inflammation-related cytokines.[3]

-

Anticancer Activity: Various phenoxyacetamide derivatives and N-(2-hydroxyphenyl) acetamide have demonstrated potent cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).[11][12]

-

Antioxidant Activity: Certain acetamide derivatives have been identified as having antioxidant properties, capable of scavenging harmful radicals.[13][14]

Given these precedents, this compound serves as a valuable scaffold and starting material for the synthesis of novel compounds. Its derivatization could lead to new chemical entities with unique pharmacological profiles, warranting further investigation by drug discovery professionals.

Safety and Handling

As a chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Based on available safety data, the compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical compound whose properties are defined by its ortho-substituted aromatic structure. While it does not share the pharmaceutical history of its famous isomer, Phenacetin, its role as a synthetic intermediate is significant. This guide has provided a detailed framework for its synthesis via N-acetylation, offered protocols and predictive data for its comprehensive characterization, and placed it within a broader scientific context. For researchers in organic synthesis and medicinal chemistry, this compound represents a versatile building block for the development of novel molecules with potential therapeutic applications. The protocols and data presented herein are intended to provide a solid, authoritative foundation for future research and development endeavors.

References

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook.

- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.

- Pavia, M. R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2028-2040.

- Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 229-234.

- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).

- The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides.

- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.

- Jawed, H., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304.

- ResearchGate. (2015). Comparison between experimental infrared spectrum of acetamide and....

- Chemsrc. (n.d.). Acetamide,N-(4-ethoxy-2-nitrophenyl)-.

- ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5489.

- Mol-Instincts. (n.d.). Phenacetin.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Stenutz. (n.d.). N-(4-ethoxyphenyl)-N-ethylacetamide.

- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-.

- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.

- U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-.

- Sciencemadness Wiki. (2020). Acetamide.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. japsonline.com [japsonline.com]

- 4. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 5. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]

- 6. chemeo.com [chemeo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 9. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 10. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

o-Acetylphenetidine and other synonyms for N-(2-Ethoxyphenyl)acetamide

An In-Depth Technical Guide to N-(2-Ethoxyphenyl)acetamide (o-Acetylphenetidine)

Abstract

This compound, also known as o-acetylphenetidine, is an aromatic amide and a structural isomer of the well-known analgesic, phenacetin. While phenacetin (the para-isomer) has been extensively studied and subsequently withdrawn from many markets due to toxicity, the ortho-isomer remains a compound of interest primarily as a synthetic intermediate and a potential impurity in related pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical identity, physicochemical properties, synthesis, and analytical characterization. A significant portion of this guide is dedicated to a comparative analysis of its potential pharmacology and toxicology, drawing insights from the extensive literature on phenacetin to highlight the critical role of isomeric substitution on metabolic pathways and biological outcomes. This document is intended to serve as a foundational resource for researchers encountering this molecule in synthetic, analytical, or toxicological contexts.

Chemical Identity and Nomenclature

This compound is a distinct chemical entity, and its correct identification is paramount. It is structurally differentiated from its more famous isomer, N-(4-ethoxyphenyl)acetamide (phenacetin), by the position of the ethoxy group on the phenyl ring.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: o-Acetylphenetidine, 2-Ethoxyacetanilide, o-Acetophenetidide, N-acetyl-2-ethoxyaniline[1].

-

CAS Registry Number: 581-08-8[1]

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol [1]

Below is a diagram illustrating the core chemical structure.

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are sparse in publicly accessible literature. The data presented below are a combination of predicted values from computational models and experimental data for the structurally similar para-isomer, N-(4-ethoxyphenyl)acetamide (phenacetin), for comparative purposes.

Table 1: Physicochemical Property Comparison

| Property | This compound (ortho) | N-(4-Ethoxyphenyl)acetamide (para) - Phenacetin | Data Source |

| Melting Point | ~93 °C (Predicted) | 134-136 °C (Experimental) | Joback Method[2], ChemBK[3] |

| Boiling Point | ~313 °C (Predicted) | Decomposes | Joback Method[2] |

| Water Solubility | 0.00616 mol/L (Predicted, LogS=-2.21) | 0.076 g/100 mL (Slightly Soluble) | Crippen Method[2], ChemBK[3] |

| LogP (Octanol/Water) | 2.04 (Predicted) | 1.58 (Experimental) | Crippen Method[2], PubChem[4] |

| Appearance | Not specified | White, crystalline solid | PubChem[4] |

Expert Insights: The lower predicted melting point of the ortho-isomer compared to the experimental value for the para-isomer is expected. The linear, symmetric structure of phenacetin allows for more efficient crystal packing, leading to a higher melting point. The ortho substitution introduces steric hindrance that disrupts this packing. The predicted LogP value suggests that this compound is a moderately lipophilic compound, with slightly higher lipophilicity than its para-isomer. This can have implications for its solubility in organic solvents, absorption, and distribution in biological systems. It is expected to be soluble in alcohols, such as ethanol, and other common organic solvents[5].

Synthesis and Manufacturing

The most direct and common method for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This is a standard transformation in organic synthesis.

Synthetic Pathway: Acetylation of 2-Ethoxyaniline

The reaction involves treating 2-ethoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride. Acetic anhydride is often preferred in a laboratory setting due to its lower cost and ease of handling compared to the more reactive and corrosive acetyl chloride. The reaction can be performed in a suitable solvent or, in some cases, neat.

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol is a self-validating system; successful synthesis will yield a product whose analytical data (e.g., melting point, NMR) should align with expected values.

Materials:

-

2-Ethoxyaniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Dropping funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethoxyaniline (1.0 eq) in a minimal amount of glacial acetic acid. The acid serves as a solvent and can catalyze the reaction.

-

Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise from a dropping funnel. The reaction is typically exothermic; maintain the temperature below 40°C with an ice bath if necessary.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-ethoxyaniline spot.

-

Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. The product, being less soluble in water, should precipitate as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven to obtain pure this compound.

Causality and Justification:

-

Why Acetic Anhydride? It is a highly effective acetylating agent that produces acetic acid as a byproduct, which is easily removed during the aqueous work-up.

-

Why Glacial Acetic Acid as Solvent? It ensures miscibility of the reactants and the slightly acidic environment can protonate the carbonyl of the anhydride, increasing its electrophilicity.

-

Why Ice-Water Quench? This step serves two purposes: it hydrolyzes any unreacted acetic anhydride and precipitates the organic product due to its low water solubility.

-

Why Recrystallization? This is a standard and highly effective method for purifying solid organic compounds, separating the desired product from impurities based on differences in solubility.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound, particularly to distinguish it from its isomers and potential impurities.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for analyzing this compound.

-

Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Exemplar Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a good starting point. For example, Acetonitrile:Water (50:50 v/v). Addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can improve peak shape[6].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 240-254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

-

Caption: A typical analytical workflow for HPLC analysis.

Spectroscopic Identification

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons (4H): These will appear in the downfield region, likely between 6.8 and 8.5 ppm. Due to the ortho-substitution, they will form a complex multiplet pattern.

-

NH Proton (1H): A broad singlet, typically downfield (>8.0 ppm), whose chemical shift is dependent on concentration and solvent. For the analogous N-(2-methoxyphenyl)acetamide, this peak appears around 8.3 ppm[7][8].

-

Ethoxy -CH₂- (2H): A quartet around 4.0-4.1 ppm, coupled to the methyl protons.

-

Acetyl -CH₃ (3H): A sharp singlet around 2.2 ppm. For the analogous N-(2-methoxyphenyl)acetamide, this peak is at 2.18 ppm[7][8].

-

Ethoxy -CH₃ (3H): A triplet around 1.4 ppm, coupled to the methylene protons.

-

-

¹³C NMR: The carbon NMR will show 10 distinct signals.

-

Carbonyl Carbon (C=O): The least shielded carbon, expected around 168-170 ppm.

-

Aromatic Carbons (6C): In the range of 110-150 ppm. The carbon bearing the ethoxy group (C-O) will be the most downfield of the ring carbons (around 148 ppm), while the carbon bearing the amide group (C-N) will also be downfield.

-

Ethoxy -CH₂-: Around 64 ppm.

-

Acetyl -CH₃: Around 24 ppm.

-

Ethoxy -CH₃: The most shielded carbon, around 15 ppm.

-

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and acetyl groups appear just below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong, sharp absorption around 1660-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

N-H Bend (Amide II band): A strong peak around 1550-1530 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the 1250-1200 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data Summary

| Technique | Region/Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Aromatic H | 6.8 - 8.5 ppm | Complex multiplet |

| Amide N-H | > 8.0 ppm | Broad singlet | |

| Ethoxy O-CH₂ | ~ 4.1 ppm | Quartet | |

| Acetyl C-CH₃ | ~ 2.2 ppm | Singlet | |

| Ethoxy C-CH₃ | ~ 1.4 ppm | Triplet | |

| ¹³C NMR | Amide C=O | 168 - 170 ppm | |

| Aromatic C | 110 - 150 ppm | 6 signals | |

| Ethoxy O-CH₂ | ~ 64 ppm | ||

| Acetyl C-CH₃ | ~ 24 ppm | ||

| Ethoxy C-CH₃ | ~ 15 ppm | ||

| FTIR | N-H Stretch | 3300 - 3250 cm⁻¹ | Sharp/Medium |

| C=O Stretch | 1680 - 1660 cm⁻¹ | Strong, Sharp | |

| N-H Bend | 1550 - 1530 cm⁻¹ | Strong | |

| C-O (Ether) Stretch | 1250 - 1200 cm⁻¹ | Strong |

Pharmacology and Toxicology: A Comparative Perspective

There is a significant lack of direct pharmacological and toxicological studies on this compound. Therefore, its potential biological effects are best understood by a comparative analysis with its extensively studied isomer, phenacetin. The difference in the position of the ethoxy group is likely to have profound effects on its metabolism and subsequent toxicity.

The Metabolic Fate of Phenacetin: A Basis for Comparison

Phenacetin (the para-isomer) undergoes several key metabolic transformations in the body:

-

O-deethylation: This is the major metabolic pathway, where cytochrome P450 enzymes (primarily CYP1A2) remove the ethyl group to form paracetamol (acetaminophen) , which is responsible for the analgesic effects[9].

-

N-hydroxylation: A minor but critical pathway that leads to the formation of N-hydroxyphenacetin. This metabolite is unstable and can be further metabolized to reactive species that are implicated in the nephrotoxicity and carcinogenicity of phenacetin.

-

Deacetylation: Removal of the acetyl group to form p-phenetidine, a compound associated with methemoglobinemia.

Caption: Major metabolic pathways of Phenacetin.

Predicted Metabolism and Toxicology of o-Acetylphenetidine

The ortho position of the ethoxy group in this compound is likely to alter its interaction with metabolic enzymes due to steric hindrance.

-

O-deethylation: The proximity of the ethoxy group to the bulky acetamide group may hinder the access of CYP enzymes. This could potentially lead to a slower rate of metabolism to its corresponding phenol , 2-acetamidophenol, compared to the rapid conversion of phenacetin to paracetamol. A reduced rate of formation of the active analgesic metabolite would suggest it is likely a less potent analgesic than phenacetin.

-

N-hydroxylation: Steric hindrance could also reduce the rate of N-hydroxylation, the key step in the formation of toxic metabolites. If this pathway is significantly inhibited, this compound might be inherently less prone to causing the nephrotoxicity and carcinogenicity associated with phenacetin.

-

Direct Glucuronidation/Sulfation: The presence of the amide and the potential for hydroxylation means the compound could be directly conjugated and excreted.

Applications in Research and Development

While not a commercial drug itself, this compound and its derivatives hold potential as intermediates in chemical synthesis.

-

Pharmaceutical Synthesis: The acetamide structure is a common motif in many pharmaceutical agents. This compound can serve as a starting material or building block for more complex molecules. The protected amine allows for reactions at other positions of the aromatic ring, followed by deprotection to reveal a reactive amino group for further functionalization.

-

Dye and Pigment Industry: Aromatic amines and their derivatives are foundational in the synthesis of azo dyes. Reduction of a nitrated version of this compound would yield a diamine, a key precursor for certain classes of dyes.

-

Reference Standard: In analytical chemistry, pure this compound serves as a crucial reference standard for the identification and quantification of this compound when it appears as an impurity or metabolite in other products, particularly in the analysis of phenacetin and related compounds.

Conclusion

This compound (o-acetylphenetidine) is a compound defined as much by what is known about its isomer, phenacetin, as by its own properties. While a lack of direct experimental data on its physicochemical and biological properties necessitates a comparative and predictive approach, a clear picture emerges. It is a readily synthesizable aromatic amide with predictable analytical characteristics. Its structural features strongly suggest a metabolic profile divergent from the toxic para-isomer, potentially mitigating the risks of nephrotoxicity and carcinogenicity. However, this hypothesis requires experimental validation. For the research and drug development professional, this compound should be regarded as a useful synthetic intermediate and an important analytical reference compound, to be handled with the standard precautions for a novel chemical entity until more definitive toxicological data becomes available.

References

- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.

- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.

- ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide.

- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.

- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.

- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.

- ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide.

- National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem.

- PharmaCompass. (n.d.). Phenacetin | Drug Information, Uses, Side Effects, Chemistry.

Sources

- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]